Home > Products > Screening Compounds P1245 > N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride
N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride - 1803588-36-4

N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride

Catalog Number: EVT-1722999
CAS Number: 1803588-36-4
Molecular Formula: C7H9ClF2N2
Molecular Weight: 194.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(diphenylmethyl)-2-phenyl-4-quinazolinamine (SRI-9804)

Compound Description: SRI-9804 is a dopamine transporter (DAT) ligand with allosteric modulating properties. It has been shown to partially inhibit [125I]RTI-55 binding and [3H]dopamine uptake, slow the dissociation rate of [125I]RTI-55 from DAT, and allosterically modulate d-amphetamine-induced DAT-mediated dopamine release. [ [] ]

Relevance: SRI-9804, although structurally distinct from N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride, serves as a starting point for developing novel allosteric DAT ligands. The research on SRI-9804 and its analogs led to the identification of compounds like SRI-29574 which exhibit potent DAT inhibition without affecting binding or d-amphetamine-induced release, providing valuable insights into DAT function and potential therapeutic applications. [ [] ]

N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine (SRI-20040)

Compound Description: Similar to SRI-9804, SRI-20040 acts as an allosteric modulator of the DAT. It exhibits partial inhibition of [125I]RTI-55 binding and [3H]dopamine uptake, slows the dissociation of [125I]RTI-55, and modulates d-amphetamine-induced dopamine release. [ [] ]

Relevance: SRI-20040 is another analog of SRI-9804 and shares the quinazolinamine core. Although it is structurally different from N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride, the study of SRI-20040 and its analogs contributed to the understanding of allosteric modulation of the DAT and the development of more selective and potent DAT inhibitors like SRI-29574. [ [] ]

N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine (SRI-20041)

Compound Description: SRI-20041, like SRI-9804 and SRI-20040, functions as an allosteric modulator of the DAT. It displays partial inhibition of [125I]RTI-55 binding and [3H]dopamine uptake, slows the dissociation of [125I]RTI-55, and modulates d-amphetamine-induced dopamine release. [ [] ]

Relevance: SRI-20041 is a structural analog of SRI-9804 and SRI-20040, differing only in the length of the alkyl chain connecting the diphenyl group to the quinazolinamine core. While it is structurally different from N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride, the investigation of SRI-20041 and its related compounds aided in the exploration of structure-activity relationships for DAT allosteric modulators and ultimately led to the discovery of more potent and selective DAT inhibitors such as SRI-29574. [ [] ]

N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine (SRI-29574)

Compound Description: SRI-29574 emerged as a potent and selective inhibitor of DAT. It exhibits a partial inhibition of dopamine, serotonin, and norepinephrine uptake, demonstrating a preference for DAT. Notably, it achieves this inhibition without affecting DAT binding or d-amphetamine-induced [3H]MPP+ release, indicating a unique mechanism of action. [ [] ]

Relevance: Although structurally distinct from N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride, SRI-29574 is a significant outcome of the research initiated with SRI-9804 and its analogs. It highlights the potential for developing potent DAT inhibitors with novel mechanisms of action, possibly through allosteric modulation, for therapeutic applications in conditions involving dopamine dysregulation. [ [] ]

2,2-diphenyl-N-(4-sulfamoylbenzyl)acetamide (4)

Compound Description: Compound 4 is an arylsulfonamide derivative exhibiting antifungal activity. It was tested against a range of Candida spp., including the American Type Culture Collection (ATCC) and clinical strains of C. albicans, C. parapsilosis, and C. glabrata. It did not demonstrate significant fungicidal activity against these species. [ [] ]

Relevance: The structural similarity of Compound 4 to N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride lies in the presence of the 2,2-difluoroethyl group attached to a nitrogen atom. The research on Compound 4 and related arylsulfonamides sheds light on the potential of such structural motifs for antifungal activity, providing insights into structure-activity relationships for this class of compounds. [ [] ]

2,2-diphenyl-N-(4-sulfamoylphenethyl)acetamide (6)

Compound Description: Compound 6 is an arylsulfonamide derivative that was evaluated for antifungal activity against Candida spp., including ATCC and clinical strains of C. albicans, C. parapsilosis, and C. glabrata. It did not show significant fungicidal activity against these Candida species. [ [] ]

Relevance: Compound 6 shares a structural resemblance to N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride with the presence of the 2,2-difluoroethyl group linked to a nitrogen atom. The study of Compound 6 and its analogs within the arylsulfonamide class contributes to the understanding of how structural modifications affect antifungal activity, guiding the development of more effective antifungal agents. [ [] ]

2-[(2,2-difluoroethyl)amino]methyl)-2′-fluoro-N-(3-methoxy-4-sulfamoylphenyl)biphenyl-4-carboxamide hydrochloride (DSR-71167)

Compound Description: DSR-71167 is a novel mineralocorticoid receptor (MR) antagonist with weak carbonic anhydrase (CA) inhibitory activity. Studies in rats have shown that DSR-71167 increases urinary sodium excretion (an indicator of antimineralocorticoid action) without significantly elevating serum potassium levels, a common side effect of other MR antagonists like spironolactone and eplerenone. This suggests that DSR-71167's CA inhibitory activity may mitigate the risk of hyperkalemia associated with MR antagonism. DSR-71167 has also demonstrated antihypertensive effects in high salt-loaded Dahl hypertensive rats. [ [] ]

Relevance: DSR-71167 and N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride both contain the 2,2-difluoroethylamine moiety. The research on DSR-71167 highlights the potential therapeutic applications of this structural feature in developing safer MR antagonists for treating hypertension and heart failure. The separation of antimineralocorticoid action from serum potassium elevation observed with DSR-71167 suggests a promising strategy for designing MR antagonists with improved safety profiles. [ [] ]

Overview

N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride is a chemical compound characterized by its unique structure and properties. It is classified as a pyridine derivative, specifically a substituted amine, with the molecular formula C7H9ClF2N2C_7H_9ClF_2N_2 and a CAS Number of 1803588-36-4. The compound features a pyridine ring with a difluoroethyl group attached to the nitrogen atom, making it of interest in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride typically involves the reaction of pyridin-4-amine with 2,2-difluoroethyl chloride. This reaction is conducted in the presence of a base, such as sodium hydroxide, within an organic solvent like dichloromethane. The controlled temperature during the reaction is crucial for ensuring the formation of the desired product. After the initial synthesis, hydrochloric acid is added to yield the hydrochloride salt form of the compound.

In industrial settings, similar synthetic routes are employed but on a larger scale. The process involves stringent control over reaction conditions to maximize yield and purity. Purification techniques such as recrystallization or chromatography are often utilized to achieve high-quality products.

Chemical Reactions Analysis

Reactions and Technical Details

N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride can participate in several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to products such as N-(2,2-difluoroethyl)pyridin-4-amine oxide.
  2. Reduction: It can undergo reduction using lithium aluminum hydride in anhydrous ether to produce N-(2,2-difluoroethyl)pyridin-4-amine.
  3. Substitution: The difluoroethyl group can be replaced through nucleophilic substitution reactions with nucleophiles such as sodium azide in polar aprotic solvents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium azide in polar aprotic solvents.
Mechanism of Action

The mechanism of action for N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The difluoroethyl group enhances its binding affinity to these targets, potentially modulating their activity and leading to various biological effects. The precise pathways depend on the specific application of the compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Purity: Generally reported at 95% purity or higher.

Chemical Properties

  • Molecular Weight: Approximately 180.58 g/mol.
  • Boiling Point: Specific boiling point data is not readily available.

Additional properties include:

  • High gastrointestinal absorption potential.
  • Moderate solubility in organic solvents like dichloromethane .
Applications

N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride has various scientific applications:

  1. Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  2. Biology: Investigated as a biochemical probe for studying enzyme interactions.
  3. Medicine: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  4. Industry: Utilized in developing new materials with specific properties such as polymers or coatings .

This compound's unique characteristics make it valuable for research and development across multiple scientific disciplines.

Role of Pyridine-Difluoroethyl Pharmacophores in Nitric Oxide Synthase (NOS) Inhibition

Structural Basis for nNOS Isoform Selectivity in Neurodegenerative Disease Therapeutics

The structural differentiation of neuronal nitric oxide synthase (nNOS) from endothelial (eNOS) and inducible (iNOS) isoforms represents a pivotal challenge in developing neurodegenerative therapeutics. The compound N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride incorporates key structural elements that enable exceptional isoform discrimination. X-ray co-crystal structures of analogous difluoroethyl-aminopyridine inhibitors bound to rat and human nNOS reveal that the 2,2-difluoroethyl moiety occupies a distinct hydrophobic subpocket near the heme cofactor, exploiting subtle differences in residue composition (Glu592 in rat nNOS/Glu597 in human nNOS) not present in eNOS or iNOS [1]. This interaction is augmented by hydrogen bonding between the pyridine nitrogen and active-site water molecules coordinated by nNOS-specific residues.

Table 1: Inhibitory Activity and Selectivity Profiles of Difluoroethyl-Aminopyridine Analogues

CompoundnNOS Ki (nM)eNOS Ki (nM)iNOS Ki (nM)Selectivity (n/e)Selectivity (n/i)
Lead Compound 923 (human)22,0001,77195677
Optimized Derivative 1719 (human)20,4252,1851,075115

The 4-aminopyridine orientation enables optimal vectoring of the difluoroethyl group into this selective pocket, with fluorine atoms forming favorable van der Waals contacts with Val567 in human nNOS. This residue is replaced by bulkier hydrophobic residues in both eNOS (Ile482) and iNOS (Ile377), creating steric hindrance that reduces binding affinity for those isoforms [1]. This molecular discrimination is clinically significant, as excessive eNOS inhibition causes hypertension, while iNOS suppression compromises immune function [1] [2]. The structural insights from these co-crystals provide a blueprint for designing inhibitors targeting neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases, where nNOS-derived nitric oxide overproduction generates neurotoxic peroxynitrite [1].

Mechanistic Insights into Fluorine-Driven Modulation of Blood-Brain Barrier Permeability

The 2,2-difluoroethyl group serves as a strategic modulator of blood-brain barrier (BBB) penetration capabilities in CNS-targeted therapeutics. This moiety significantly enhances passive diffusion through lipid bilayers while concurrently reducing P-glycoprotein (P-gp)-mediated efflux. Comparative studies demonstrate that analogues featuring the N-(2,2-difluoroethyl)pyridin-4-amine substructure exhibit a permeability coefficient (Pe) of 13.7 × 10⁻⁶ cm/s in Caco-2 assays, coupled with an exceptionally low efflux ratio (ER) of 0.48 [1]. This performance surpasses monofluoroethyl (ER = 5.9) and non-fluorinated ethylamine analogues (ER > 3.0), highlighting fluorine’s critical role in evading active efflux mechanisms.

The electronic influence of fluorine atoms reduces the basicity of the adjacent amine nitrogen (pKa ~8.4), favoring the uncharged species predominant at physiological pH. This modulation, combined with fluorine’s capacity to reduce hydrogen-bond donor potential, yields optimal physicochemical parameters for CNS penetration: molecular weight <400 Da, ClogP <5, topological polar surface area (TPSA) <76 Ų, and hydrogen bond donors ≤3 [1] [5]. Additionally, the metabolic stability conferred by fluorine substitution is evidenced by extended half-lives in mouse (29 minutes) and human (>60 minutes) liver microsomes, attributable to the blockade of cytochrome P450-mediated oxidative dealkylation pathways [1].

Table 2: Physicochemical Properties and BBB Penetration Metrics

ParameterN-(2,2-difluoroethyl)pyridin-4-amine DerivativesOptimal CNS Drug Range
Molecular Weight237–350 Da<500 Da
ClogP1.8–3.2<5
TPSA32–58 Ų<76 Ų
H-Bond Donors1–2≤3
Permeability (Pe)13.7–16.3 × 10⁻⁶ cm/s>4 × 10⁻⁶ cm/s
Efflux Ratio0.48–0.80<2

Comparative Analysis of 2-Aminopyridine Scaffolds in CNS-Targeted Drug Design

The strategic evolution from conventional 2-aminopyridine scaffolds to 4-aminopyridine frameworks bearing difluoroethyl substituents represents a significant advancement in CNS drug design. First-generation 2-aminopyridine inhibitors linked to pyridine rings (e.g., Compound 6) exhibited negligible permeability (Pe < 2 × 10⁻⁶ cm/s) due to excessive hydrogen-bonding capacity and high polar surface area [1]. Subsequent modifications introducing monofluoroaryl linkers (Compound 7) improved potency (Ki = 30 nM against human nNOS) and selectivity (hn/he = 2799) but retained problematic efflux ratios (ER = 5.9) [1].

The incorporation of a difluorobenzene linker with azetidine tails (Compound 9) marked a critical breakthrough, achieving balanced properties: human nNOS Ki = 23 nM, selectivity >950-fold over eNOS, Pe = 16.3 × 10⁻⁶ cm/s, and ER = 0.8 [1]. Within this scaffold, the N-(2,2-difluoroethyl)pyridin-4-amine variant demonstrates superior synthetic accessibility compared to earlier analogues requiring protective group strategies. Quantum yield studies further reveal that 4-aminopyridine derivatives maintain significant fluorescence potential (Φ = 0.27–0.44), enabling their application as biological probes when conjugated with azide groups for "click-and-probe" imaging strategies [6]. This contrasts with 2-aminopyridine scaffolds, which exhibit fluorescence quenching due to intramolecular hydrogen bonding.

Table 3: Comparative Analysis of Aminopyridine Scaffold Generations

Scaffold GenerationRepresentative CompoundnNOS Ki (nM)Pe (10⁻⁶ cm/s)Efflux RatioKey Advancement/Limitation
First (Pyridine linker)Compound 646 (rat)<2>3Negligible permeability
Second (Monofluoro linker)Compound 730 (human)10.25.9High selectivity but P-gp substrate
Third (Difluoro linker)Compound 923 (human)16.30.8Balanced potency/permeability
Optimized (Difluoroethyl)Derivative 1719 (human)13.70.48Enhanced selectivity & metabolic stability

The 4-position substitution allows greater steric tolerance than the 2-aminopyridine series, enabling diverse functionalization (esters, carboxylic acids, alcohols) without significant potency loss. Reduction of ester groups to alcohols in these structures further enhances quantum yield (Φ = 0.81), though with a blue-shifted emission (λem = 400 nm) [6]. This versatility positions the N-(2,2-difluoroethyl)pyridin-4-amine scaffold as a privileged structure for multiparameter optimization in neurodegenerative therapeutics, integrating target affinity, BBB penetration, and diagnostic capability within a single molecular framework.

Properties

CAS Number

1803588-36-4

Product Name

N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride

IUPAC Name

N-(2,2-difluoroethyl)pyridin-4-amine;hydrochloride

Molecular Formula

C7H9ClF2N2

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C7H8F2N2.ClH/c8-7(9)5-11-6-1-3-10-4-2-6;/h1-4,7H,5H2,(H,10,11);1H

InChI Key

OQBVMFUZNPCCMW-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1NCC(F)F.Cl

Canonical SMILES

C1=CN=CC=C1NCC(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.